molecular formula C17H21N3O4 B2764702 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide CAS No. 941937-63-9

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2764702
CAS No.: 941937-63-9
M. Wt: 331.372
InChI Key: MSOOAMYRYFWBES-UHFFFAOYSA-N
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Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a synthetic organic compound belonging to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

  • Formation of the 1,3,4-oxadiazole ring: : This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 2,4-dimethoxybenzohydrazide with cyclohexanecarboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can yield the desired oxadiazole ring.

  • Cyclization and coupling: : The intermediate product from the first step is then subjected to cyclization and coupling reactions to form the final compound. This may involve heating the intermediate with an appropriate base, such as sodium hydroxide (NaOH), in a suitable solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the carboxamide group. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The aromatic ring can participate in electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are possible, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄), respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several applications in scientific research:

  • Medicinal Chemistry: : The compound is investigated for its potential as an anticancer agent due to the biological activity of the oxadiazole ring . It may inhibit cell proliferation and induce apoptosis in cancer cells.

  • Biological Studies: : It is used in studies exploring enzyme inhibition, particularly targeting enzymes involved in metabolic pathways.

  • Material Science: : The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

  • Pharmacology: : Research into its pharmacokinetics and pharmacodynamics helps in understanding its potential therapeutic uses and side effects.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The compound may also interact with specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
  • N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide

Uniqueness

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its electronic properties and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, potentially leading to higher efficacy in its applications compared to similar compounds.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-22-12-8-9-13(14(10-12)23-2)16-19-20-17(24-16)18-15(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOOAMYRYFWBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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